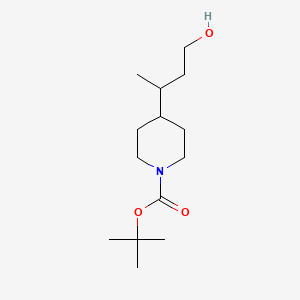

1-Boc-4-(4-hydroxy-2-butyl)piperidine

Beschreibung

1-Boc-4-(4-hydroxy-2-butyl)piperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-hydroxy-2-butyl substituent at the 4-position. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to mimic bioactive molecules. The Boc group serves as a temporary protective moiety during synthetic processes, enabling selective functionalization of the piperidine ring .

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-hydroxybutan-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-11(7-10-16)12-5-8-15(9-6-12)13(17)18-14(2,3)4/h11-12,16H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOVKUVEPGIQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Boc-4-(4-hydroxy-2-butyl)piperidine involves several steps. One common method starts with 4-piperidone hydrochloride hydrate. The process includes:

Alkalinization: Adding distilled water and liquid ammonia to achieve alkalinity.

Extraction: Using toluene for extraction and drying with anhydrous magnesium sulfate.

Reduction: Dissolving in methanol and adding sodium borohydride, followed by refluxing.

Separation: Concentrating and adding dilute hydrochloric acid to regulate pH, then separating the organic phase with dichloromethane.

Crystallization: Adding n-hexane and refrigerating to crystallize the product.

Analyse Chemischer Reaktionen

1-Boc-4-(4-hydroxy-2-butyl)piperidine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.

Mitsunobu Reaction: Used in the synthesis of N-heterocyclic alkyl ethers.

Common reagents include sodium borohydride for reduction, di-tert-butyl dicarbonate for Boc protection, and various acids for deprotection. Major products formed include N-heterocyclic alkyl ethers and free amines.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Key Intermediate in Pharmaceutical Synthesis

1-Boc-4-(4-hydroxy-2-butyl)piperidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance the efficacy of bioactive molecules. Researchers utilize this compound to create new drugs that target specific biological pathways, particularly in the treatment of complex diseases .

Drug Development

Targeted Therapeutics

The unique structural attributes of this compound enable its use in developing targeted therapies for neurological disorders. By modifying its structure, scientists can design compounds that interact selectively with neurotransmitter systems, potentially leading to better therapeutic outcomes with fewer side effects .

Bioconjugation

Improved Drug Delivery Systems

In bioconjugation processes, this compound is employed to facilitate the attachment of therapeutic agents to biomolecules. This enhances drug delivery mechanisms and allows for more precise targeting of diseased tissues. The compound's ability to improve solubility and stability of conjugated drugs is particularly valuable in clinical applications .

Neuroscience Research

Understanding Neurotransmitter Mechanisms

The compound is extensively used in neuroscience research to study neurotransmitter systems. Its derivatives help elucidate the mechanisms of action for various neuroactive substances, providing insights into conditions such as depression, anxiety, and neurodegenerative diseases. This research is critical for developing new pharmacological strategies .

Material Science

Development of Advanced Materials

In material science, this compound is investigated for its potential in creating advanced polymers with unique properties. These materials can be utilized in various industrial applications, including coatings, adhesives, and composites that require specific mechanical or thermal characteristics .

Table 1: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthetic Chemistry | Intermediate for pharmaceutical synthesis | Enhances drug efficacy |

| Drug Development | Targeted therapies for neurological disorders | Reduces side effects |

| Bioconjugation | Attachment of drugs to biomolecules | Improves drug delivery |

| Neuroscience Research | Studies on neurotransmitter mechanisms | Insights into neurological conditions |

| Material Science | Development of advanced polymers | Unique industrial properties |

Notable Research Findings

- A study highlighted the use of this compound as a precursor in synthesizing novel compounds with anticancer properties, demonstrating its potential role in oncology .

- Research published in MDPI explored the compound's interaction with specific receptors involved in neurotransmission, providing insights into its pharmacological potential .

Wirkmechanismus

The mechanism of action of 1-Boc-4-(4-hydroxy-2-butyl)piperidine involves its role as a precursor in the synthesis of biologically active compounds. The Boc group provides protection during synthetic processes, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares key attributes of 1-Boc-4-(4-hydroxy-2-butyl)piperidine with analogous Boc-protected piperidine derivatives:

*Estimated based on molecular formula (C11H21NO3).

Key Observations:

Substituent Influence: Hydrophilic groups (e.g., hydroxyl in the target compound) enhance water solubility, whereas aromatic substituents (e.g., anilino, fluorophenylamino) improve receptor binding in opioid or serotonin analogs . The 4-hydroxy-2-butyl group may confer unique stereoelectronic effects, influencing interactions with enzymes or receptors compared to bulkier or charged substituents .

Synthetic Pathways: Reductive amination is common for introducing amino groups (e.g., 4-Anilino-1-Boc-piperidine) . Alkylation or Grignard reactions could introduce the hydroxy-butyl chain, followed by Boc protection using di-tert-butyl dicarbonate .

Stability and Handling: Boc-protected compounds generally require storage at low temperatures (-20°C) to prevent deprotection . Acidic conditions (e.g., HCl in ethanol) cleave the Boc group, as seen in fentanyl analog synthesis .

Biologische Aktivität

1-Boc-4-(4-hydroxy-2-butyl)piperidine is a piperidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is identified by its chemical structure, which includes a butyl group and a hydroxyl group that enhance its solubility and biological interactions. The Boc (tert-butoxycarbonyl) group serves as a protective moiety in synthetic applications, facilitating the formation of various derivatives.

The biological activity of this compound can be attributed to several mechanisms:

- Anticonvulsant Activity : Research indicates that this compound can be synthesized into derivatives with anticonvulsant properties, suggesting potential applications in treating epilepsy .

- Antioxidant Properties : The presence of the hydroxyl group may confer antioxidant capabilities, allowing the compound to scavenge free radicals and reduce oxidative stress .

- Cytotoxic Effects : Preliminary studies suggest that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, indicating potential use in cancer therapy .

Anticancer Activity

Recent studies have evaluated the anticancer potential of piperidine derivatives, including this compound. For instance:

| Study | Cell Line | Result |

|---|---|---|

| Paydar et al. (2019) | MDA-MB-231 (breast cancer) | Induced apoptosis at non-toxic concentrations |

| Liu et al. (2023) | FaDu (hypopharyngeal tumor) | Showed better cytotoxicity than standard treatments |

These findings highlight the importance of structural modifications in enhancing the anticancer activity of piperidine derivatives .

Antioxidant Activity

A study on similar compounds demonstrated significant antioxidant activity through DPPH assays. The ability to reduce oxidative stress may be beneficial in various therapeutic contexts, particularly in neurodegenerative diseases where oxidative damage is prevalent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Boc-4-(4-hydroxy-2-butyl)piperidine, and what are the critical reaction conditions?

- The synthesis typically involves Boc-protection of the piperidine nitrogen, followed by functionalization at the 4-position. For example, analogous Boc-protected piperidines (e.g., 1-Boc-4-aminopiperidine) are synthesized via alkylation or nucleophilic substitution under anhydrous conditions using bases like EtN in dichloromethane (DCM) . Key steps include maintaining inert atmospheres (N) to prevent side reactions and optimizing reaction times (e.g., 24 hours for complete conversion). Purification often employs column chromatography or recrystallization from hexane/ethyl acetate mixtures .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy (1H, 13C) confirms the Boc group (tert-butyl signals at ~1.4 ppm) and hydroxyl/butyl substituents. Mass spectrometry (MS) verifies molecular weight (e.g., ESI-MS for [M+H]+ ions). HPLC with UV detection (e.g., λmax ~249 nm for aromatic analogs) ensures purity (>98%) . Differential scanning calorimetry (DSC) may assess crystallinity and stability .

Q. How should this compound be stored to ensure stability?

- Store in sealed, moisture-resistant containers under inert gas (argon) at -20°C for long-term stability. Avoid exposure to humidity, as Boc groups are sensitive to acidic hydrolysis. Solutions in DCM or ACN should be kept at 2–8°C and used within 1 week .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yield) in preparing this compound be systematically addressed?

- Perform Design of Experiments (DoE) to optimize variables:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution .

- Catalyst screening : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions.

- Temperature gradients : Higher temperatures (40–60°C) accelerate kinetics but may degrade sensitive groups.

Monitor intermediates via TLC or in-situ FTIR to identify bottlenecks .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in pharmacological contexts?

- Synthesize derivatives with modified hydroxyl/butyl groups and evaluate biological activity (e.g., receptor binding assays). Use quantitative SAR (QSAR) models to correlate molecular descriptors (logP, polar surface area) with activity. For example, ADMET Predictor™ software can simulate pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Q. How can computational methods predict the metabolic stability of this compound?

- Employ molecular docking to assess cytochrome P450 (CYP) binding affinity. MD simulations (e.g., GROMACS) model hydrolysis of the Boc group in physiological conditions. In-silico metabolite prediction tools (e.g., MetaSite) identify potential oxidation sites on the butyl chain .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats. Ventilation : Use fume hoods to avoid inhalation (H301 hazard) . Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (UN2811, Class 6.1) .

Q. How can analytical data discrepancies (e.g., unexpected NMR peaks) be resolved?

- Perform 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-validate with high-resolution MS to confirm molecular formula. For impurities, use preparative HPLC to isolate and characterize by-product structures .

Methodological Notes

- Synthetic reproducibility : Always replicate reactions under controlled humidity (<30% RH) to prevent Boc deprotection.

- Data validation : Compare experimental logP values (e.g., from shake-flask assays) with computational predictions to refine QSAR models .

- Ethical compliance : Follow institutional guidelines for hazardous waste disposal, particularly for halogenated solvents used in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.